DG026 - 2035046-17-2

DG026

Catalog Number: EVT-267413
CAS Number: 2035046-17-2
Molecular Formula: C35H40N3O4P
Molecular Weight: 597.6958
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DG026 is a IRAP inhibitor. IRAP has been targeted with inhibitors that act as cognitive enhancers by reducing brain oxytocin degradation and enhance spine density in primary hippocampal neuron cultures. DG026 was also shown to be able to selectively downregulate IRAP-dependent cross-presentation by dendritic cells but leave ERAP1-dependent cross-presentation unaffected.
Source and Classification

DG026 is derived from a series of synthetic modifications aimed at enhancing the pharmacological properties of related compounds. It belongs to a class of compounds known as small-molecule inhibitors, which are designed to interfere with specific biological targets to modulate their activity. The classification of DG026 can be detailed as follows:

  • Chemical Class: Small molecule inhibitor
  • Biological Activity: Potential modulation of cellular signaling pathways
  • Therapeutic Areas: Oncology, neurobiology, and possibly other fields depending on ongoing research.
Synthesis Analysis

Methods and Technical Details

The synthesis of DG026 involves several chemical reactions that are designed to optimize its efficacy and selectivity. While specific details about the synthesis methods for DG026 are not extensively documented in the available literature, typical approaches for similar compounds include:

  • Stepwise Synthesis: Involves sequential reactions where intermediates are purified before proceeding to the next step.
  • Use of Protecting Groups: To prevent unwanted reactions during multi-step synthesis, protecting groups are often used.
  • Purification Techniques: Techniques such as recrystallization or chromatography are employed to isolate the final product from by-products.

These methodologies ensure that the synthesized compound meets the required purity and structural integrity necessary for biological testing.

Molecular Structure Analysis

Structure and Data

DG026's molecular structure is characterized by a specific arrangement of atoms that confer its biological activity. Although detailed structural data is not provided in the search results, small molecules like DG026 typically have well-defined three-dimensional structures that can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.

Key features often analyzed include:

  • Functional Groups: The presence of specific functional groups that contribute to its biological activity.
  • Stereochemistry: The spatial arrangement of atoms, which can significantly affect the compound's interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of DG026 is crucial for understanding its mechanism of action. Common reactions that may be relevant include:

  • Binding Interactions: DG026 may participate in non-covalent interactions such as hydrogen bonding or hydrophobic interactions with target proteins.
  • Metabolic Transformations: Understanding how DG026 is metabolized in vivo can provide insights into its pharmacokinetics and potential side effects.

Research into these areas helps elucidate how DG026 functions at the molecular level.

Mechanism of Action

Process and Data

The mechanism of action for DG026 involves its interaction with specific biological targets, likely proteins involved in signal transduction pathways. While detailed data on this mechanism was not available in the search results, small-molecule inhibitors typically function by:

  • Inhibition of Enzymatic Activity: By binding to active sites or allosteric sites on enzymes, they can inhibit their function.
  • Modulation of Protein-Protein Interactions: DG026 may disrupt interactions between proteins involved in critical cellular processes.

Understanding these mechanisms is essential for predicting the therapeutic effects and potential side effects of DG026.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of DG026, such as solubility, melting point, and stability, play a significant role in its applicability. Although specific data were not provided in the search results, typical properties analyzed include:

  • Solubility: Important for bioavailability; often assessed in various solvents.
  • Stability: Determined under different pH conditions and temperatures to ensure efficacy over time.
  • Molecular Weight: Influences pharmacokinetics and dynamics.

These properties must be characterized to facilitate further development and application in scientific research.

Applications

Scientific Uses

DG026 has potential applications across various scientific domains:

  • Pharmacological Research: Investigating its role as an inhibitor in disease models, particularly cancer or neurodegenerative diseases.
  • Biochemical Studies: Understanding cellular signaling pathways through which DG026 exerts its effects.
  • Drug Development: As a lead compound or scaffold for developing new therapeutics targeting specific diseases.

Continued research into DG026 may reveal additional applications and enhance our understanding of its biological significance.

Introduction to IRAP as a Therapeutic Target

Biological Significance of Insulin-Regulated Aminopeptidase (IRAP)

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a type II transmembrane zinc metallopeptidase belonging to the M1 aminopeptidase family. It features a conserved catalytic domain with the zinc-binding motif HEXXH(X)₁₈E and the substrate-anchoring GAMEN motif. Its multidomain structure (Domains I-IV) undergoes ligand-induced conformational changes from an open to a closed state, crucial for substrate recognition and inhibition [5] [7]. IRAP is expressed in diverse tissues, including adipocytes, neurons, immune cells, and placental cells, underpinning its multifaceted physiological roles.

Role in Antigen Cross-Presentation Pathways

IRAP is a key regulator of MHC class I antigen presentation in dendritic cells. Unlike homologous enzymes ERAP1/2, which trim peptides in the endoplasmic reticulum, IRAP localizes to specialized endosomal compartments where it processes exogenous antigens for cross-presentation. This involves N-terminal trimming of peptides to optimal lengths (8–10 residues) for loading onto MHC-I molecules. Genetic or pharmacological disruption of IRAP impairs cross-presentation, reducing CD8⁺ T-cell activation. This mechanism highlights IRAP's potential as a target for cancer immunotherapy or autoimmune disease modulation [1] [2] [5].

Table 1: IRAP vs. Related M1 Aminopeptidases in Antigen Processing

FeatureIRAPERAP1ERAP2
Cellular LocalizationEndosomal compartmentsEndoplasmic reticulumEndoplasmic reticulum
Primary RoleCross-presentationDirect MHC-I loadingDirect MHC-I loading
Substrate PreferenceCyclic peptides (e.g., oxytocin)Linear peptidesBasic N-terminal residues
Key MotifsGAMEN, HEXXH(X)₁₈EGAMEN, HEXXH(X)₁₈EGAMEN, HEXXH(X)₁₈E
Therapeutic RelevanceCancer immunotherapyAutoimmunityAutoimmunity

Implications in Cognitive Disorders and Fibrosis

IRAP inhibition demonstrates efficacy in preclinical models of neurological and fibrotic diseases:

  • Cognitive Disorders: IRAP degrades neuropeptides like oxytocin, vasopressin, and somatostatin, which modulate learning and memory. Inhibitors (e.g., AngIV derivatives) enhance spatial memory in rodents and increase dendritic spine density by upregulating drebrin and MAP2 in hippocampal neurons [3] [6]. Global IRAP knockout (KO) mice exhibit resistance to cerebral ischemia, with 80% reduced infarct volume after stroke [6].
  • Fibrosis: IRAP expression escalates in cardiac myofibroblasts during aging. IRAP-KO mice are protected against age-induced cardiac fibrosis, while inhibitors (e.g., HFI-419) reverse established fibrosis by downregulating collagen synthesis and suppressing inflammation [9].

Table 2: Disease Associations of IRAP Dysregulation

Disease AreaKey IRAP RoleInhibition OutcomeReference Model
Ischemic StrokeUpregulated in CD11b⁺ cells/astrocytes↓ Infarct volume, ↑ neurological recoverySpontaneously hypertensive rats
Cognitive DeclineDegrades pro-cognitive neuropeptides↑ Dendritic spine density, ↑ MAP2 expressionRat hippocampal cultures
Cardiac FibrosisPromotes collagen depositionReversal of fibrosis, ↑ left ventricular functionAged mice (24 months)

Rationale for Selective IRAP Inhibition in Disease Modulation

Selective IRAP inhibitors offer distinct advantages over broad-spectrum aminopeptidase blockers:

  • Mechanistic Specificity: IRAP's unique substrate-binding cavity accommodates cyclic peptides (e.g., oxytocin), unlike ERAP1/2. The flexible GAMEN loop and S2′ pocket (lined by Arg929 and Tyr961) enable selective targeting. For example, macrocyclic inhibitors (e.g., HA08) exploit IRAP-specific residues (e.g., Ala427), avoiding off-target effects on ERAP1 (which contains Ser316) [7] [8].
  • Diverse Therapeutic Applications:
  • Neurological Protection: Inhibitors like SJM164 improve motor function even when administered 6 hours post-stroke by modulating neuroinflammation (e.g., elevating IL-6 and CCL2 in ischemic cores) [6].
  • Antifibrotic Effects: IRAP inhibitors suppress collagen synthesis pathways in fibroblasts, offering a novel strategy against age-related fibrosis [9].
  • Immunomodulation: Disrupting IRAP-mediated antigen trimming could potentiate cancer vaccines [1] [2].

Table 3: Evolution of Key IRAP Inhibitors

Inhibitor ClassExample CompoundIRAP AffinitySelectivity Features
AngIV PeptidesAngIVKᵢ = 2.3 µMLow metabolic stability
β-Amino Acid AnalogsAL-11Kᵢ = 27.5 nM200-fold selectivity over APN
MacrocyclicsHA08IC₅₀ = 3.3 nMBinds closed IRAP conformation; ERAP1/2 sparing
Small MoleculesHFI-419Kᵢ = 0.48 µMReverses cardiac fibrosis in vivo
Transition-State MimeticsDG026Kd = 18 nMPhosphinic acid; stabilizes closed conformation

The structural insights from IRAP-inhibitor complexes (e.g., DG026's phosphinic acid group chelating the catalytic zinc) guide rational design. Ligand-induced conformational closing (verified via SAXS) enhances inhibitor potency by excluding catalytic water molecules [7]. Future directions include optimizing brain permeability for cognitive applications and dual-domain inhibitors targeting both catalytic and GLUT4-trafficking functions.

Properties

CAS Number

2035046-17-2

Product Name

DG026

IUPAC Name

(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid

Molecular Formula

C35H40N3O4P

Molecular Weight

597.6958

InChI

InChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30?,32-,33+/m0/s1

InChI Key

FDAGDZVCWKCEEX-ITBZIINNSA-N

SMILES

N[C@@H](CCC1=CC=CC=C1)P(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O)(O)=O

Solubility

Soluble in DMSO

Synonyms

DG026; DG-026; DG 026.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.